molecular formula C18H14O6S B2846727 8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one CAS No. 899977-67-4

8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one

Cat. No. B2846727
CAS RN: 899977-67-4
M. Wt: 358.36
InChI Key: WOYGYMWZGLHIOK-UHFFFAOYSA-N
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Description

The compound “8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound known as a benzopyran . The “8-methoxy” indicates a methoxy group (-OCH3) attached at the 8th position of the chromen-2-one ring. The “3-(2-(phenylsulfonyl)acetyl)” indicates an acetylphenylsulfonyl group attached at the 3rd position.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-2-one ring, the introduction of the methoxy group, and the attachment of the acetylphenylsulfonyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-2-one ring, with additional functional groups attached. The presence of the sulfonyl group could potentially introduce interesting electronic effects, due to the highly electronegative sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the methoxy group might be susceptible to reactions involving nucleophilic substitution, while the carbonyl group in the chromen-2-one ring might undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carbonyl groups might enhance its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling “8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one” would require appropriate safety precautions. Without specific safety data, it’s difficult to comment on the potential hazards .

Future Directions

The study of chromen-2-one derivatives is an active area of research, due to their interesting chemical properties and potential biological activity. Future research on “8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one” could involve more detailed investigation of its synthesis, properties, and potential uses .

properties

IUPAC Name

3-[2-(benzenesulfonyl)acetyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6S/c1-23-16-9-5-6-12-10-14(18(20)24-17(12)16)15(19)11-25(21,22)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYGYMWZGLHIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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